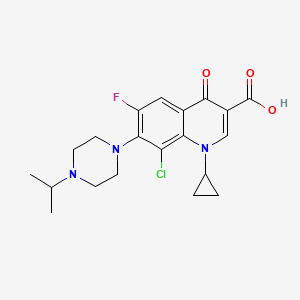

3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo-

Beschreibung

3-Chinolincarbonsäure, 8-Chlor-1-Cyclopropyl-6-Fluor-1,4-dihydro-7-(4-(1-Methylethyl)-1-piperazinyl)-4-oxo- ist eine synthetische Verbindung, die zur Klasse der Chinolon-Antibiotika gehört. Diese Verbindungen sind bekannt für ihre breite antibakterielle Aktivität und werden häufig zur Behandlung verschiedener bakterieller Infektionen eingesetzt.

Eigenschaften

CAS-Nummer |

183135-63-9 |

|---|---|

Molekularformel |

C20H23ClFN3O3 |

Molekulargewicht |

407.9 g/mol |

IUPAC-Name |

8-chloro-1-cyclopropyl-6-fluoro-4-oxo-7-(4-propan-2-ylpiperazin-1-yl)quinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H23ClFN3O3/c1-11(2)23-5-7-24(8-6-23)18-15(22)9-13-17(16(18)21)25(12-3-4-12)10-14(19(13)26)20(27)28/h9-12H,3-8H2,1-2H3,(H,27,28) |

InChI-Schlüssel |

DLNPUAYZCMIBLE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1CCN(CC1)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 3-Chinolincarbonsäure, 8-Chlor-1-Cyclopropyl-6-Fluor-1,4-dihydro-7-(4-(1-Methylethyl)-1-piperazinyl)-4-oxo-, umfasst typischerweise mehrere Schritte, darunter die Bildung des Chinolinkern, die Einführung der Chlor- und Fluorsubstituenten sowie die Anbindung der Piperazinylgruppe. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Cyclopropylamin, Fluoranilin und Isopropylpiperazin. Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Katalysatoren wie Palladium auf Kohle (Pd/C).

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung von kontinuierlichen Durchflussreaktoren beinhalten, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Das Verfahren kann auch Reinigungsschritte wie Kristallisation und Chromatographie umfassen, um das Endprodukt in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Piperazinylgruppe, was zur Bildung von N-Oxid-Derivaten führt.

Reduktion: Reduktionsreaktionen können am Chinolinkern auftreten, wobei die 4-Oxo-Gruppe möglicherweise in eine Hydroxylgruppe umgewandelt wird.

Substitution: Die Chlor- und Fluorsubstituenten können unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) in Gegenwart eines Lösungsmittels wie Acetonitril.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Kaliumcarbonat (K2CO3).

Hauptprodukte

Oxidation: N-Oxid-Derivate.

Reduktion: Hydroxychinolin-Derivate.

Substitution: Amino- oder Thiochinolin-Derivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Die Verbindung übt ihre antibakterielle Wirkung aus, indem sie bakterielle DNA-Gyrase und Topoisomerase IV hemmt. Diese Enzyme sind entscheidend für die Superspiralisierung und Entspiralisierung von bakterieller DNA, Prozesse, die für die DNA-Replikation und Transkription erforderlich sind. Durch die Hemmung dieser Enzyme verhindert die Verbindung die bakterielle Zellteilung und führt zum Zelltod.

Wirkmechanismus

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ciprofloxacin: Ein weiteres Chinolon-Antibiotikum mit einem ähnlichen Wirkmechanismus.

Levofloxacin: Ein Fluorchinolon mit einem breiteren Wirkungsspektrum.

Moxifloxacin: Bekannt für seine verbesserte Aktivität gegen grampositive Bakterien.

Einzigartigkeit

3-Chinolincarbonsäure, 8-Chlor-1-Cyclopropyl-6-Fluor-1,4-dihydro-7-(4-(1-Methylethyl)-1-piperazinyl)-4-oxo-, ist aufgrund ihrer spezifischen Substituenten einzigartig, die im Vergleich zu anderen Chinolonen unterschiedliche pharmakokinetische Eigenschaften und antibakterielle Aktivität verleihen können.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.